3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Description
3-Methyl-2-propyl-1-[(3-pyridylmethyl)amino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a nitrogen-rich tricyclic heterocyclic compound featuring a pyrido[1,2-a][1,3]benzimidazole core. The structure includes:
- Methyl and propyl substituents at positions 2 and 3, respectively.
- A (3-pyridylmethyl)amino group at position 1, introducing a secondary amine linkage and an additional pyridine ring.
- A cyanide moiety at position 4, which may enhance electronic properties or binding affinity in biological systems.
Properties
IUPAC Name |
3-methyl-2-propyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-7-17-15(2)18(12-23)22-26-19-9-4-5-10-20(19)27(22)21(17)25-14-16-8-6-11-24-13-16/h4-6,8-11,13,25H,3,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHOJHJCCJEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The reaction typically involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .
Chemical Reactions Analysis
3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s tricyclic benzimidazole-pyridine fusion distinguishes it from bicyclic pyrido-pyrimidinones (e.g., pyrido[1,2-a]pyrimidin-2-ones) and sulfur-containing analogs (e.g., thiazolo derivatives). The additional pyridine ring in the (3-pyridylmethyl)amino group introduces steric and electronic effects absent in simpler systems .
Synthetic Routes: The target compound’s synthesis may parallel methods using lithium amide bases to achieve regioselective cyclization, as seen in pyrido[1,2-a]pyrimidin-2-ones . In contrast, thiazolo and chromeno derivatives rely on imino thioacetals or alkynoate reactions, which may generate undesired isomers without careful control .
The propyl chain at position 2 may enhance lipophilicity relative to methyl or hydrogen substituents in related compounds .
Challenges and Opportunities
- Synthetic Challenges: Achieving high regioselectivity for the tricyclic core may require optimized lithium amide conditions, as seen in pyrido[1,2-a]pyrimidin-2-one synthesis . Undesired byproducts, similar to the chromeno derivative’s unexpected formation, must be mitigated .
- Drug Discovery Potential: The compound’s structural complexity positions it as a candidate for fragment-based drug design, particularly targeting nucleotide-binding domains or allosteric enzyme sites.
Biological Activity
The compound 3-Methyl-2-propyl-1-[(3-pyridylmethyl)amino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a member of the benzimidazole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.
Chemical Structure
The compound's structure can be analyzed through its components:
- Benzimidazole core : Known for its role in various biological activities.
- Pyridine moiety : Often associated with enhanced biological activity due to its electron-withdrawing nature.
- Cyanide group : Imparts unique reactivity and potential toxicity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 3 µM to 10 µM against human leukemia cells and other cancer types .
Antimicrobial Properties
The compound has shown promising results against several microbial strains:
- Minimum Inhibitory Concentrations (MICs) : Studies report MICs between 1 µg/mL and 16 µg/mL against Gram-positive and Gram-negative bacteria .
- Comparison with Standard Antibiotics : Certain derivatives have shown comparable or superior activity relative to standard antibiotics like Ampicillin and Ciprofloxacin .
Anti-inflammatory Effects
Benzimidazole derivatives often exhibit anti-inflammatory properties. The specific compound's mechanism may involve the inhibition of pro-inflammatory cytokines, although detailed studies are needed to elucidate this pathway.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A series of benzimidazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition in growth rates .
- Antimicrobial Screening : A study assessed the antibacterial activity of benzimidazole derivatives against multiple strains, confirming their potential as effective antimicrobial agents .
Data Tables
Q & A
Q. Table 1: HPLC Parameters for Quantification
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (250 mm × 4.6 mm) |
| Mobile Phase | Ammonium acetate buffer (pH 6.5) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
Basic: How should initial synthesis experiments be designed to optimize yield?
Methodological Answer:
Apply a Design of Experiments (DoE) framework to systematically evaluate critical variables (e.g., temperature, catalyst concentration, reaction time). A 2<sup>k</sup> factorial design (where k is the number of variables) minimizes experimental runs while identifying interactions. For example:
- Factors : Temperature (80°C vs. 120°C), catalyst loading (0.1 mol% vs. 0.5 mol%), and solvent polarity (DMF vs. THF).
- Response Variable : Yield (%) measured via HPLC.
Statistical software (e.g., Minitab) can analyze main effects and interactions. Prioritize factors with the highest significance (p < 0.05) for further optimization .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Use quantum chemical calculations (e.g., Density Functional Theory) to map reaction coordinates and identify transition states. Software like Gaussian or ORCA can predict activation energies and intermediates. Pair this with reaction path search algorithms (e.g., GRRM) to explore alternative pathways. Validate computational predictions experimentally by synthesizing intermediates and measuring kinetic data. This hybrid approach reduces trial-and-error experimentation .
Q. Table 2: Key Computational Parameters
| Parameter | Specification |
|---|---|
| Basis Set | B3LYP/6-31G(d,p) |
| Solvent Model | COSMO (DMF) |
| Convergence Criteria | Energy ≤ 1×10<sup>−6</sup> Hartree |
Advanced: How to resolve discrepancies between experimental spectral data and computational predictions?
Methodological Answer:
Re-examine computational inputs : Ensure solvent effects, protonation states, and conformers are accurately modeled.
Validate experimental conditions : Confirm purity (>95% via HPLC) and absence of tautomers.
Use multi-spectral correlation : Compare NMR, IR, and mass spectra with literature analogs (e.g., pyrido[1,2-a]benzimidazole derivatives). For NMR, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. If discrepancies persist, consider dynamic effects (e.g., rotamers) requiring variable-temperature NMR .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate/water phases to remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1).
- Recrystallization : Dissolve in hot ethanol and cool slowly. Monitor purity via HPLC.
- Membrane Technologies : Nanofiltration (3 kDa membrane) under 10 bar pressure can separate low-MW byproducts .
Advanced: How to analyze multi-variable interactions in synthesis scale-up?
Methodological Answer:
Implement Response Surface Methodology (RSM) with a Central Composite Design (CCD) to model non-linear relationships. For example:
- Variables : Temperature (X₁), pressure (X₂), stirring rate (X₃).
- Response : Yield and impurity profile.
Use software (e.g., Design-Expert) to generate a quadratic model:
Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + β₁₁X₁² + ...
Validate the model with confirmatory runs. Adjust parameters to maximize yield while minimizing side reactions .
Advanced: How to validate computational reaction models against experimental data?
Methodological Answer:
Benchmarking : Compare calculated activation energies with experimental Arrhenius plots.
Sensitivity Analysis : Vary input parameters (e.g., solvent dielectric constant) to assess model robustness.
Cross-Validation : Use 80% of data for model training and 20% for testing. Calculate root-mean-square error (RMSE) to evaluate accuracy.
Feedback Loop : Integrate experimental kinetic data into computational models to refine transition-state geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
